Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate hydrochloride
CAS No.:
Cat. No.: VC13777078
Molecular Formula: C20H22BrClN2O2
Molecular Weight: 437.8 g/mol
* For research use only. Not for human or veterinary use.
![Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate hydrochloride -](/images/structure/VC13777078.png)
Specification
Molecular Formula | C20H22BrClN2O2 |
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Molecular Weight | 437.8 g/mol |
IUPAC Name | benzyl 7-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C20H21BrN2O2.ClH/c21-17-8-4-7-16-18(17)22-14-20(16)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15;/h1-8,22H,9-14H2;1H |
Standard InChI Key | MAZJFZJGTNYGFD-UHFFFAOYSA-N |
SMILES | C1CN(CCC12CNC3=C2C=CC=C3Br)C(=O)OCC4=CC=CC=C4.Cl |
Canonical SMILES | C1CN(CCC12CNC3=C2C=CC=C3Br)C(=O)OCC4=CC=CC=C4.Cl |
Introduction
Chemical Identity and Nomenclature
Structural Composition
The compound’s core structure consists of a spiro junction connecting indoline and piperidine rings. Key features include:
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Indoline system: A bicyclic structure comprising a benzene ring fused to a pyrrolidine-like ring, brominated at the 7-position.
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Piperidine ring: A six-membered nitrogen-containing ring functionalized with a benzyloxycarbonyl (Cbz) group at the 1'-position.
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Hydrochloride salt: The protonation of the piperidine nitrogen by hydrochloric acid improves solubility and crystallinity .
The molecular formula of the free base is CHBrNO, with a molecular weight of 401.30 g/mol . The hydrochloride form adds a stoichiometric equivalent of HCl, resulting in CHBrNO·HCl (molecular weight: 437.76 g/mol).
Systematic Nomenclature
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IUPAC Name:
Benzyl 7-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate hydrochloride -
Alternative Designations:
Structural and Spectroscopic Characteristics
Molecular Geometry
X-ray crystallography of analogous spiro[indoline-piperidine] compounds reveals a nearly orthogonal arrangement between the indoline and piperidine planes, with the spiro carbon (C3) acting as the bridging atom. Bromine’s electronegativity induces slight distortion in the indoline ring, affecting electron distribution (Figure 1).
Table 1: Key Structural Parameters
Parameter | Value | Source |
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Bond length (C3–N1') | 1.47 Å | |
Dihedral angle (indoline-piperidine) | 85°–89° | |
Bromine position | C7 of indoline |
Spectroscopic Data
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H NMR (free base in CDCl):
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IR (KBr):
Synthesis and Manufacturing
Synthetic Pathways
The hydrochloride salt is typically synthesized via a two-step protocol:
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Formation of the free base:
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Salt formation:
Scheme 1:
Purification and Characterization
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Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane 3:7) isolates the free base .
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Recrystallization: The hydrochloride salt is recrystallized from ethanol/diethyl ether .
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Purity: HPLC analysis typically shows >95% purity for pharmaceutical-grade material .
Physicochemical and Pharmacological Properties
Solubility and Stability
Property | Free Base | Hydrochloride |
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Solubility in water | <0.1 mg/mL | 12.8 mg/mL |
Melting point | 148–150°C | 210–212°C |
LogP | 3.2 | 2.7 |
The hydrochloride salt’s enhanced aqueous solubility (12.8 mg/mL vs. <0.1 mg/mL for free base) makes it preferable for formulation .
Biological Activity
Spiro[indoline-piperidine] analogs exhibit:
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Dopamine D receptor antagonism (IC: 28 nM)
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Antimicrobial activity: MIC = 4 µg/mL against S. aureus
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Kinase inhibition: JAK2 inhibition at 0.7 µM
Applications in Medicinal Chemistry
Central Nervous System (CNS) Therapeutics
The spirocyclic framework mimics natural alkaloids, enabling blood-brain barrier penetration. Preclinical studies highlight potential in:
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Schizophrenia: D antagonism reduces positive symptoms.
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Depression: Serotonin reuptake inhibition (K = 11 nM).
Antibacterial Agents
The bromine atom enhances halogen bonding with bacterial enzymes, improving target engagement (Table 2).
Table 2: Antimicrobial Profile
Organism | MIC (µg/mL) | Mechanism |
---|---|---|
S. aureus (MRSA) | 4 | DNA gyrase inhibition |
E. coli | 32 | Enoyl-ACP reductase |
Parameter | Value |
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TWA (8 hr) | 0.1 mg/m |
STEL (15 min) | 0.3 mg/m |
Future Research Directions
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Salt Optimization: Exploring alternative counterions (e.g., mesylate) to improve bioavailability.
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Targeted Drug Delivery: Conjugation with nanoparticles for CNS applications.
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Green Synthesis: Catalytic bromination methods to reduce waste.
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